molecular formula C11H17NO8 B8256457 2,3-Dehydro-2-deoxy-N-acetylneuraminic acid

2,3-Dehydro-2-deoxy-N-acetylneuraminic acid

Cat. No.: B8256457
M. Wt: 291.25 g/mol
InChI Key: JINJZWSZQKHCIP-KLBWXOEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dehydro-2-deoxy-N-acetylneuraminic acid is a potent neuraminidase inhibitor. It is known for its role in inhibiting the activity of neuraminidase enzymes, which are crucial for the replication of influenza viruses. This compound has a molecular formula of C11H17NO8 and a molecular weight of 291.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dehydro-2-deoxy-N-acetylneuraminic acid typically involves the use of N-acetylneuraminic acid as a starting material. The process includes the dehydrogenation and deoxygenation of N-acetylneuraminic acid under specific reaction conditions. One common method involves the use of oxidizing agents to achieve the desired structural modifications .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

2,3-Dehydro-2-deoxy-N-acetylneuraminic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced forms of the compound .

Scientific Research Applications

2,3-Dehydro-2-deoxy-N-acetylneuraminic acid has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying the mechanisms of neuraminidase inhibition.

    Biology: The compound is used to investigate the role of neuraminidase enzymes in various biological processes.

    Medicine: It has potential therapeutic applications in the treatment of influenza and other viral infections due to its ability to inhibit neuraminidase activity.

    Industry: The compound is used in the development of antiviral drugs and other pharmaceutical products.

Mechanism of Action

2,3-Dehydro-2-deoxy-N-acetylneuraminic acid exerts its effects by binding to the catalytic site of neuraminidase enzymes. This binding inhibits the activity of the enzyme, preventing the cleavage of sialic acid residues from glycoproteins and glycolipids. As a result, the replication of influenza viruses is hindered, making it an effective antiviral agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications that enhance its inhibitory activity against neuraminidase enzymes. This makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(2R,4S)-3-acetamido-4-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO8/c1-4(14)12-8-5(15)2-7(11(18)19)20-10(8)9(17)6(16)3-13/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,8?,9+,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINJZWSZQKHCIP-KLBWXOEVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dehydro-2-deoxy-N-acetylneuraminic acid
Reactant of Route 2
2,3-Dehydro-2-deoxy-N-acetylneuraminic acid
Reactant of Route 3
2,3-Dehydro-2-deoxy-N-acetylneuraminic acid
Reactant of Route 4
2,3-Dehydro-2-deoxy-N-acetylneuraminic acid
Reactant of Route 5
2,3-Dehydro-2-deoxy-N-acetylneuraminic acid
Reactant of Route 6
2,3-Dehydro-2-deoxy-N-acetylneuraminic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.